Ethanone, 1-(3-methyl-2-benzofuranyl)-

Catalog No.
S1907713
CAS No.
23911-56-0
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(3-methyl-2-benzofuranyl)-

CAS Number

23911-56-0

Product Name

Ethanone, 1-(3-methyl-2-benzofuranyl)-

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)ethanone

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3

InChI Key

MTNZPWYMBRSDTL-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C
  • Organic Synthesis: The reported boiling point and melting point of the compound suggest it might be amenable to purification techniques used in organic synthesis. One study describes a method for separating Ethanone, 1-(3-methyl-2-benzofuranyl)- using reverse phase High-Performance Liquid Chromatography (HPLC) []. This technique is commonly used to isolate and purify components from reaction mixtures in organic chemistry research.

Ethanone, 1-(3-methyl-2-benzofuranyl)-, also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of approximately 174.20 g/mol. The compound consists of a benzofuran moiety substituted with a methyl group and an ethanone functional group. Its structure can be represented by the SMILES notation: CC(=O)c1oc2ccccc2c1C, indicating the presence of a carbonyl group adjacent to a benzofuran ring system .

Typical of carbonyl compounds. These may include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The specific reactions involving this compound may be detailed in specialized literature or experimental studies.

Ethanone, 1-(3-methyl-2-benzofuranyl)- can be synthesized through the reaction of 2-hydroxyacetophenone with chloroacetone. This reaction typically involves:

  • Starting Materials: 2-hydroxyacetophenone and chloroacetone.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to optimize yield and purity.
  • Isolation: Following the reaction, the product is isolated through standard purification techniques such as recrystallization or chromatography.

Further details on synthesis methods may be found in chemical synthesis literature or patents.

Ethanone, 1-(3-methyl-2-benzofuranyl)- shares structural similarities with several other compounds that contain benzofuran moieties. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethanone, 1-(2-methyl-3-benzofuranyl)-C11H10O2Different methyl substitution
BenzofuranC8H6OBase structure without carbonyl group
Ethyl 3-methylbenzofuran-2-carboxylateC12H12O3Carboxylic acid derivative

Uniqueness of Ethanone, 1-(3-methyl-2-benzofuranyl)-

Ethanone, 1-(3-methyl-2-benzofuranyl)- is unique due to its specific substitution pattern on the benzofuran ring and the presence of an ethanone functional group. This configuration may influence its reactivity and biological activity compared to similar compounds. Further research into these aspects could provide insights into its distinctive properties and applications in various fields.

The compound is systematically named Ethanone, 1-(3-methyl-2-benzofuranyl)-, reflecting its ketone functional group attached to the 2-position of a benzofuran ring substituted with a methyl group at position 3. The CAS Registry Number 23911-56-0 uniquely identifies this chemical in global databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀O₂ corresponds to a benzofuran core (C₈H₅O) substituted with a methyl group (CH₃) and an ethanone moiety (C=O). The molecular weight is calculated as 174.20 g/mol (C: 132.00, H: 10.00, O: 32.00).

ParameterValueSource
Molecular FormulaC₁₁H₁₀O₂
Molecular Weight174.20 g/mol
Exact Mass174.06800
Log P (Octanol-Water)2.34–2.52

Structural Characterization via X-ray Crystallography

While no direct crystallographic data exists for this compound, structural analogs (e.g., 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime) reveal planar benzofuran cores with dihedral angles between substituents. The methyl group at position 3 and ethanone at position 2 likely adopt a syn configuration, enabling π-π stacking interactions in crystalline arrangements.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 1326 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23911-56-0

Wikipedia

Ethanone, 1-(3-methyl-2-benzofuranyl)-

General Manufacturing Information

Ethanone, 1-(3-methyl-2-benzofuranyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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